2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C23H14Cl2N6O2 and its molecular weight is 477.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.0555291 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, highlighting the intricate steps involved in obtaining these compounds with high purity and specificity. For instance, the synthesis of tritium-labeled SCH 58261, a non-xanthine A2A adenosine receptor antagonist, demonstrates the precision in labeling and purification necessary for creating compounds for receptor binding studies (Baraldi et al., 1996). This process involves specific reactions, including the reduction of a precursor molecule with tritium gas in the presence of a palladium catalyst, followed by high-performance liquid chromatography (HPLC) purification to achieve the final product with a high degree of radiochemical purity and specific activity.
Biological Activity
The biological evaluation of these compounds, particularly as adenosine receptor antagonists, has been a significant area of interest. For example, compounds similar to the one mentioned have been identified as potent and selective adenosine A2A receptor antagonists, such as SCH 58261, which demonstrates high affinity and selectivity in binding assays (Baraldi et al., 1994). These findings are crucial for developing new therapeutic agents targeting various conditions, including neurological disorders and cancer, by modulating adenosine receptors' activity.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic properties and metabolism of these compounds is essential for their potential therapeutic application. Studies have assessed the metabolism and pharmacokinetics of compounds like SCH 58261, providing insights into their behavior in vivo, such as absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, an assessment of SCH 58261 in rats using liquid chromatography-mass spectrometric methods has revealed its pharmacokinetic characteristics, indicating significant hepatic metabolism and low oral bioavailability, which are critical factors in drug development (Park et al., 2020).
Properties
IUPAC Name |
4-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N6O2/c24-14-6-8-19(18(25)10-14)32-12-16-7-9-20(33-16)21-28-23-17-11-27-31(15-4-2-1-3-5-15)22(17)26-13-30(23)29-21/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSUHVHXNCNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=C(C=C(C=C6)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.